![molecular formula C20H19N5 B3019716 2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850750-71-9](/img/structure/B3019716.png)

2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

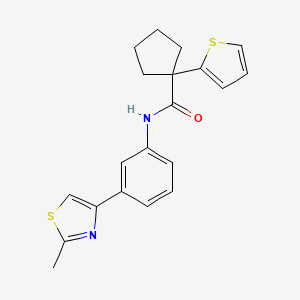

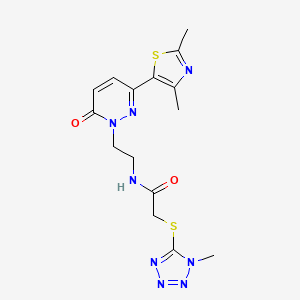

Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that contain a pyrazole ring fused with a pyrimidine ring . They are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of aminopyrazoles with various electrophiles . The specific synthesis process can vary depending on the substituents on the pyrazole and pyrimidine rings .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms) .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure. For example, the compound’s solubility, stability, and reactivity can be influenced by the substituents on the pyrazole and pyrimidine rings .Wissenschaftliche Forschungsanwendungen

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, including compounds similar to 2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been identified as potent inhibitors of mycobacterial ATP synthase. This makes them potential candidates for the treatment of Mycobacterium tuberculosis (M.tb). Their structure–activity relationship studies have highlighted compounds with significant in vitro M.tb growth inhibition, low hERG liability, and good stability, emphasizing their potential in anti-mycobacterial applications (Sutherland et al., 2022).

Synthesis and Utility in Heterocyclic Chemistry

The synthesis of pyrazolo[1,5-a]pyrimidines has been extensively researched, leading to the development of various derivatives. These compounds serve as important intermediates in the synthesis of tetraheterocyclic systems and have been utilized in the creation of novel heterocyclic compounds with potential biological activities. This showcases the versatility of these compounds in synthetic chemistry and their potential in developing new pharmacologically active agents (El-Essawy, 2010).

Serotonin 5-HT6 Receptor Antagonism

Compounds in the pyrazolo[1,5-a]pyrimidine class have been synthesized and studied for their activity as antagonists of serotonin 5-HT6 receptors. This research has led to the development of compounds with significant activity, contributing to the understanding of the structure-activity relationship in this class and their potential as 5-HT6 antagonists, which can have implications in neurological and psychiatric disorders (Ivachtchenko et al., 2013).

Anticancer Potential

Some pyrazolo[1,5-a]pyrimidine derivatives have shown promise in anticancer research. These compounds have been tested for their antitumor activity, particularly against specific cancer cell lines, indicating their potential as anticancer agents. This research is significant in exploring new therapeutic options for cancer treatment (Abdellatif et al., 2014).

Novel Synthesis Methods

Innovative synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives have been developed, including one-pot synthesis techniques that improve efficiency and reduce environmental impact. These methods demonstrate the evolving landscape of chemical synthesis and its application in producing complex molecules more sustainably (Kaping et al., 2020).

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .

Mode of Action

The compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest .

Pharmacokinetics

Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents the replication of cancer cells, potentially leading to a decrease in tumor size .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

For instance, some pyrazolo[1,5-a]pyrimidine derivatives have been identified as novel CDK2 inhibitors .

Cellular Effects

Related compounds have shown significant inhibitory activity against various cell lines . For example, some pyrazolo[1,5-a]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Molecular Mechanism

Related compounds have been found to inhibit CDK2/cyclin A2, which suggests that they may exert their effects at the molecular level by binding to this enzyme and inhibiting its activity .

Eigenschaften

IUPAC Name |

2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5/c1-14-11-18(22-13-16-7-6-10-21-12-16)25-20(23-14)19(15(2)24-25)17-8-4-3-5-9-17/h3-12,22H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZLNCVELPIRDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B3019633.png)

![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)

![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)

![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)

![4-(azepane-1-sulfonyl)-N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3019655.png)